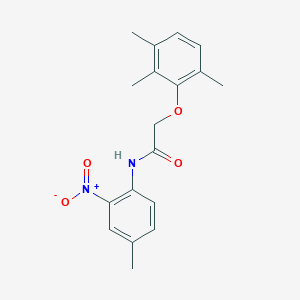![molecular formula C24H21NO5 B255140 N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)
N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide, also known as BMD-135, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cancer growth and inflammation. Specifically, N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide has been shown to have low toxicity in animal studies, which may make it a safer alternative to other compounds. However, one limitation of using N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
未来方向
There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide. One area of interest is the development of N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide-based therapies for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide and its potential use in the treatment of neurodegenerative diseases. Finally, future studies may explore the use of N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide in combination with other compounds to enhance its therapeutic effects.
In conclusion, N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. While further research is needed to fully understand its mechanism of action and potential uses, N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide shows promise as a potential treatment for cancer, inflammation, and neurodegenerative diseases.
合成方法
N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide can be synthesized using a multistep process that involves the reaction of 3,4-methylenedioxyphenylacetic acid with benzyl chloride to form 3,4-methylenedioxyphenylacetic acid benzyl ester. This intermediate compound is then reacted with 4-methoxyphenol and acryloyl chloride to yield N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide.
科学研究应用
N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide has been the subject of several scientific studies due to its potential therapeutic properties. One study found that N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide was able to reduce inflammation in mice, indicating that it may have anti-inflammatory properties.
属性
产品名称 |
N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide |
|---|---|
分子式 |
C24H21NO5 |
分子量 |
403.4 g/mol |
IUPAC 名称 |
(E)-N-(1,3-benzodioxol-5-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H21NO5/c1-27-22-13-17(7-10-20(22)28-15-18-5-3-2-4-6-18)8-12-24(26)25-19-9-11-21-23(14-19)30-16-29-21/h2-14H,15-16H2,1H3,(H,25,26)/b12-8+ |
InChI 键 |
FVAUYCRIJPUCJC-XYOKQWHBSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(5-{[9-methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B255064.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)




![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)



![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)